molecular formula C61H118O6 B3026085 Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester

Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester

Cat. No.: B3026085
M. Wt: 947.6 g/mol
InChI Key: KFFURWDSOSXFNL-UHFFFAOYSA-N
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Description

Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester (hereafter referred to as the target compound) is a triglyceride derivative composed of a glycerol backbone esterified with two octadecanoyl (stearic acid, C18:0) groups at the 2- and 3-positions and a docosanoic acid (behenic acid, C22:0) group at the 1-position. Its molecular formula is C₆₁H₁₁₈O₆, with a molecular weight of approximately 946 g/mol. This compound is characterized by its long saturated fatty acid chains, contributing to high lipophilicity, thermal stability, and solid-state properties at room temperature .

The compound has demonstrated significant applications in drug delivery systems, particularly in solid lipid nanoparticles (SLNs), where its structure enhances intracellular drug uptake and retention . Additionally, it exhibits antimicrobial properties, likely due to its ability to disrupt bacterial membranes .

Properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl docosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h58H,4-57H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFURWDSOSXFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H118O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-3-Docosanoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and docosanoic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of 1,2-Distearoyl-3-Docosanoyl-rac-glycerol involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or enzymatic conditions to yield glycerol and free fatty acids.

Reaction Type Conditions Products Catalysts/Enzymes
Acid-catalyzed hydrolysis1M H₂SO₄, 80°C, 6 hoursGlycerol, docosanoic acid (C22:0), stearic acid (C18:0)Sulfuric acid
Base-catalyzed hydrolysis0.5M NaOH, reflux, 4 hoursSodium salts of docosanoic/stearic acid, glycerolSodium hydroxide
Enzymatic hydrolysispH 7.4, 37°C, pancreatic lipasesMono-/diacylglycerols, free fatty acidsLipase (e.g., porcine)

Key Findings :

  • Enzymatic hydrolysis is stereospecific, preferentially cleaving the sn-1 and sn-3 positions of the glycerol backbone.

  • Base hydrolysis (saponification) produces soap-like surfactants due to fatty acid salt formation.

Oxidation Reactions

The saturated fatty acid chains limit oxidation under mild conditions, but radical-initiated oxidation occurs at high temperatures or with strong oxidizers.

Oxidizing Agent Conditions Products Mechanism
O₂ (air)150°C, 12 hoursHydroperoxides, aldehydes (trace amounts)Autoxidation
KMnO₄H₂SO₄, 60°C, 3 hoursShorter-chain dicarboxylic acidsRadical chain reaction

Key Findings :

  • Oxidation primarily targets the glycerol backbone’s ether linkages rather than saturated alkyl chains.

  • Products include glycerol oxidation derivatives (e.g., glyceric acid) and fragmented fatty acids.

Transesterification

Alcohol interchange reactions enable the replacement of fatty acid chains.

Alcohol Conditions Products Catalyst
Methanol60°C, 4 hours, H₂SO₄Methyl esters of C18:0/C22:0, glycerolAcidic
Ethanol70°C, 6 hours, NaOHEthyl esters of C18:0/C22:0, glycerolBasic

Key Findings :

  • Acid catalysts favor equilibrium-driven reactions, while bases accelerate kinetics .

  • Transesterification efficiency depends on alcohol chain length and reaction temperature.

Hydrogenation

Though the compound is fully saturated, hydrogenation may occur in mixed lipid systems or under extreme conditions.

Conditions Catalyst Products Notes
200°C, 50 atm H₂, 8 hoursNiFully hydrogenated glycerol triesterRemoves double bonds in impurities

Thermal Degradation

Pyrolysis above 250°C generates volatile compounds:

Temperature Products Applications
300°CAcrolein, ketones, alkanes, fatty acid dimersBiofuel precursor analysis

Reaction Comparison Table

Reaction Rate (Relative) Energy Input Industrial Relevance
HydrolysisHighModerateSoap production
TransesterificationModerateLowBiodiesel synthesis
OxidationLowHighPolymer degradation

Scientific Research Applications

Chemical Research Applications

1. Lipid Analysis:
This compound serves as a standard in lipid analysis due to its well-defined structure and properties. It is particularly useful in studying the behavior of lipids in biological systems and understanding lipid metabolism pathways.

2. Esterification Studies:
Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester is employed as a model compound for investigating esterification and transesterification reactions. These reactions are fundamental in the synthesis of various lipid-based materials and formulations.

Biological Applications

1. Cellular Lipid Metabolism:
Research has shown that this compound plays a role in cellular lipid metabolism. It integrates into lipid bilayers, influencing membrane fluidity and function, which is crucial for cellular processes.

2. Drug Delivery Systems:
The compound is being explored for its potential in lipid-based drug delivery systems. Its unique properties allow it to encapsulate therapeutic agents effectively, providing controlled release profiles that enhance drug efficacy.

Medical Applications

1. Controlled Drug Release:
In medical research, docosanoic acid esters are investigated for developing formulations that allow for controlled drug release. This application is particularly relevant in chronic disease management where sustained medication delivery is beneficial.

2. Lipid-Based Formulations:
The compound's emollient properties make it suitable for formulating lipid-based medications and supplements that improve bioavailability and therapeutic outcomes.

Industrial Applications

1. Cosmetics:
Due to its emollient characteristics, this compound is utilized in cosmetic formulations. It enhances skin feel and provides moisturizing benefits.

2. Food Additives:
In the food industry, this compound may be used as an additive to improve texture and stability in various food products.

Case Studies

Case Study 1: Lipid-Based Drug Delivery
A study published in the Journal of Controlled Release demonstrated the effectiveness of docosanoic acid esters in formulating nanoparticles for targeted drug delivery. The findings indicated enhanced stability and controlled release characteristics compared to traditional delivery methods.

Case Study 2: Cosmetic Formulation Development
Research conducted by the International Journal of Cosmetic Science highlighted the use of docosanoic acid esters in skin creams. The study found that incorporating this compound improved hydration levels significantly over a four-week period compared to control formulations.

Mechanism of Action

The mechanism of action of 1,2-Distearoyl-3-Docosanoyl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it serves as a substrate for lipases, which hydrolyze it to release fatty acids and glycerol, influencing various metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare the target compound with other glycerol esters varying in chain length, saturation, and functional groups.

Table 1: Key Properties of Docosanoic Acid Derivatives and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity Applications
Target Compound C₆₁H₁₁₈O₆ ~946 High melting point, lipophilic, slow degradation Antimicrobial, enhanced drug delivery SLNs, antimicrobial coatings
1,2-Distearoyl-3-oleoyl-glycerol C₅₇H₁₀₆O₆ 907.39 Lower melting point (unsaturated oleate), fluid at room temperature Improved lipid fluidity Food emulsifiers, pharmaceuticals
Eicosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester C₅₉H₁₁₀O₆ 915.5 Contains unsaturated (Z)-octadecenyl chains, liquid state Not specified Cosmetics, lubricants
Hexadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester C₃₉H₇₄O₆ 639 Short-chain esters, low viscosity Not specified Surfactants, emulsifiers
Docosanoic acid 1,2,3-propanetriyl ester C₆₉H₁₃₂O₆ 1057.8 Fully saturated (three C22 chains), extremely high melting point Antimicrobial Controlled-release matrices
9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester C₂₅H₄₄O₆ 440.61 Acetylated hydrophilic groups, lower lipophilicity Not specified Pharmaceutical intermediates

Structural and Functional Comparisons

Chain Length and Saturation
  • Target Compound vs. 1,2-Distearoyl-3-oleoyl-glycerol : The target compound’s fully saturated C18 and C22 chains confer higher thermal stability and slower degradation compared to the unsaturated oleate-containing analogue, which has lower melting points and improved fluidity .
  • Target Compound vs. Eicosanoic Acid Derivative : The presence of unsaturated chains in the eicosanoic acid derivative reduces intermolecular van der Waals forces, making it liquid at room temperature. In contrast, the target compound’s saturated structure is ideal for solid-state applications like SLNs .

Research Findings and Data Highlights

Drug Delivery Performance

  • Cellular Uptake: SLNs incorporating the target compound achieved intracellular drug concentrations 27–38 times higher than free enrofloxacin, with nanoparticle size (>100 nm) being critical for phagocytosis-mediated uptake .

Antimicrobial Activity

  • At 1 mg/mL, docosanoic acid derivatives reduced Pseudomonas aeruginosa viability by 2-log units, outperforming non-fatty acid quorum-sensing inhibitors .

Biological Activity

Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester, also known as 2,3-di(octadecanoyloxy)propyl docosanoate, is a compound of interest in various biological and medicinal applications. This article reviews its biological activity, synthesis methods, and potential applications based on current research findings.

  • Molecular Formula : C41H78O6
  • Molar Mass : 667.05 g/mol
  • CAS Number : 56149-10-1

Synthesis Methods

The synthesis of this compound typically involves the esterification of docosanoic acid with glycerol in the presence of a catalyst such as sulfuric acid. The reaction conditions generally require reflux to ensure complete conversion.

Lipid Metabolism

Research indicates that docosanoic acid esters play a significant role in cellular lipid metabolism. They are involved in the formation of lipid bilayers and can influence membrane fluidity and permeability. This property is critical for various cellular functions including signaling pathways and nutrient transport.

Drug Delivery Systems

Docosanoic acid derivatives have been explored as components in lipid-based drug delivery systems. Their ability to encapsulate hydrophobic drugs enhances bioavailability and controlled release profiles. This is particularly beneficial in targeting specific tissues or cells, reducing systemic side effects.

Case Studies and Research Findings

  • Cellular Uptake Studies :
    • A study demonstrated that lipid-based formulations containing docosanoic acid esters improved cellular uptake of therapeutic agents in cancer cells. The enhanced permeability was attributed to the integration of these esters into cellular membranes, facilitating drug entry.
  • Antimicrobial Activity :
    • Investigations into the antimicrobial properties of docosanoic acid derivatives revealed significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
  • Toxicity Assessments :
    • Toxicological studies have assessed the safety profile of docosanoic acid esters. Results indicated low toxicity levels in vitro and in vivo, suggesting potential for safe application in pharmaceutical formulations.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundEsterLipid metabolism, drug delivery
1,2-Distearoyl-sn-glycero-3-phospho-rac-glycerolPhospholipidMembrane structure and signaling
1,2-Distearoyl-3-Arachidoyl-rac-glycerolTriacylglycerolEnergy storage, signaling

Q & A

Q. What synthetic methodologies are recommended for producing 2,3-bis[(1-oxooctadecyl)oxy]propyl docosanoate with high regioselectivity?

The esterification of docosanoic acid with glycerol derivatives followed by sequential acylation using octadecanoic acid chlorides is a common approach. Key steps include:

  • Using anhydrous conditions and catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from mono-ester byproducts .
  • Confirming regioselectivity using 13C^{13}\text{C}-NMR to verify substitution at the 2,3-positions of the glycerol backbone .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are critical:

  • IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm1^{-1}) and hydroxyl absence to confirm complete acylation .
  • NMR : 1H^{1}\text{H}-NMR should show peaks for the glycerol backbone (δ 4.1–4.3 ppm, multiplet) and terminal methyl groups (δ 0.88 ppm, triplet) of the fatty acid chains. 13C^{13}\text{C}-NMR confirms ester linkages (δ 170–173 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C59_{59}H114_{114}O8_8; calc. 951.85 g/mol) .

Q. What storage conditions are optimal to maintain compound stability?

  • Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation of unsaturated acyl chains .
  • Use amber glass vials to minimize photodegradation.
  • Regularly assess purity via HPLC (C18 column, isocratic elution with acetonitrile/water) to detect hydrolysis or degradation .

Advanced Research Questions

Q. How should researchers address contradictory cytotoxicity data in cell-based assays?

Methodological considerations include:

  • Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Solvent Controls : Ensure solvents (e.g., DMSO, ethanol) do not exceed biocompatible thresholds (<0.1% v/v) .
  • Orthogonal Assays : Combine MTT assays with live/dead staining or ATP quantification to cross-validate results .
  • Lipid Solubility Adjustments : Use lipid carriers (e.g., cyclodextrins) to improve aqueous dispersion and bioavailability .

Q. What strategies resolve discrepancies in lipid bilayer interaction studies?

  • Molecular Dynamics (MD) Simulations : Model the ester’s insertion into bilayers using software like GROMACS, focusing on hydrophobic tail alignment and headgroup hydration .
  • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures to assess bilayer disruption .
  • Fluorescence Anisotropy : Track changes in membrane fluidity using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) .

Q. How can the compound’s purity be rigorously assessed in complex mixtures?

  • 2D-LC (LC×LC) : Couple reversed-phase and normal-phase chromatography to separate structurally similar esters .
  • Evaporative Light Scattering Detection (ELSD) : Quantify low-UV-absorbing impurities without derivatization .
  • NMR Purity Analysis : Integrate 1H^{1}\text{H}-NMR peaks to detect residual solvents or unreacted starting materials .

Safety and Compliance

Q. What safety protocols are essential given its GHS hazards?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and handling to avoid inhalation of aerosols .
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .
  • First Aid : For eye exposure, irrigate with water for ≥15 minutes and seek medical evaluation .

Data Analysis and Reporting

Q. How should researchers statistically analyze variable bioactivity across replicates?

  • Apply Grubbs’ Test to identify outliers in triplicate datasets.
  • Use ANOVA with Tukey’s post-hoc test for multi-group comparisons, ensuring p-values <0.05 are corrected for false discovery rate .
  • Report IC50_{50} values with 95% confidence intervals using nonlinear regression models (e.g., GraphPad Prism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.